molecular formula C13H20N4O B11803601 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11803601
M. Wt: 248.32 g/mol
InChI Key: PIRWXOBCIZGCFG-UHFFFAOYSA-N
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Description

4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H20N4O It is characterized by the presence of a piperazine ring substituted with a pyridine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-pyridylamine with piperazine under controlled conditions to form the intermediate compound, which is then subjected to formylation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibits unique reactivity due to the position of the methyl group on the pyridine ring. This positional difference can influence the compound’s electronic properties and steric interactions, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

4-[5-(1-aminoethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H20N4O/c1-10-7-13(15-8-12(10)11(2)14)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3

InChI Key

PIRWXOBCIZGCFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C=O

Origin of Product

United States

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